![molecular formula C12H9F3N2O2S B2917540 N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 2372753-22-3](/img/structure/B2917540.png)

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

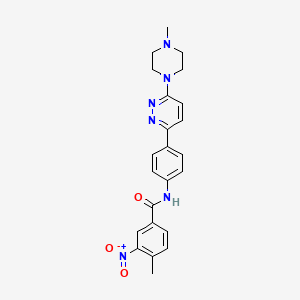

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a potent inhibitor of several enzymes and has been used in various biochemical and physiological studies.

Applications De Recherche Scientifique

Catalytic Applications

A study discussed the synthesis and application of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts. These compounds, alongside air-stable complexes, demonstrated efficient catalysis under mild conditions without the need for basic additives, highlighting their potential in green chemistry and sustainable processes (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Antimicrobial and Anticancer Activities

N-Pyridin-3-yl-benzenesulfonamide has shown significant antimicrobial activity against various bacteria, indicating its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah, D. C. Ike, M. Obi, 2022). Moreover, novel indenopyridine derivatives, including N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide analogs, have been synthesized and shown to exhibit potent anticancer activity against breast cancer cell lines, suggesting their promise in cancer therapy (M. Ghorab, M. Al-Said, 2012).

Molecular and Supramolecular Structures

Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide has contributed to understanding their molecular and supramolecular structures. These studies offer insights into their potential ligand properties for metal coordination, impacting fields like catalysis and materials science (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Synthetic Methodologies and Chemical Properties

The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety using DMAP-catalyzed reactions showcases the versatility of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide and related compounds in organic synthesis. This research underscores their utility in creating complex molecules with potential pharmacological activities (M. Khashi, A. Davoodnia, J. Chamani, 2014).

Exploration of Antimicrobial Potentials

A library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and trifluoromethyl group demonstrated significant in vitro antibacterial and antifungal activities. These findings highlight the compound's role in developing new antimicrobial agents with potential application in combating resistant microbial strains (Navneet Chandak, Satish Kumar, Pawan Kumar, C. Sharma, K. R. Aneja, P. Sharma, 2013).

Mécanisme D'action

Target of Action

It is known to mimic the action of methyl jasmonate (meja), a plant hormone .

Mode of Action

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide acts as an agonist of MeJA-dependent responses . Despite having no structural similarity to MeJA, it can upregulate JA-inducible defense genes in plants . This suggests that it may interact with the same targets as MeJA, leading to similar downstream effects.

Biochemical Pathways

The compound significantly upregulates genes involved in the alkaloid biosynthesis pathways . Alkaloids are secondary metabolites in plants that often play a role in defense against herbivores and pathogens. The upregulation of these pathways leads to an increase in the production of alkaloids such as nicotine .

Result of Action

The application of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide leads to higher accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses . Notably, this occurs without severe growth inhibition, suggesting that the compound can uncouple defense responses from growth inhibition .

Propriétés

IUPAC Name |

N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBRKBQTEDYHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)